Enantiomeric Excess >98% for Pharmaceutical-Grade Material via Catalytic Asymmetric Hydrogenation
Commercial synthesis of (S)-3-aminohexanoic acid (CAS 91298-66-7) typically employs catalytic asymmetric hydrogenation of β‑keto esters, achieving an enantiomeric excess (ee) >98% for pharmaceutical‑grade material, as reported in vendor technical documentation . In contrast, the racemic mixture (CAS 624-24-8) has an ee of 0%, and the (R)-enantiomer (CAS 775551-50-3) is produced via distinct synthetic routes that may yield variable enantiopurity (commonly 95–98% as per vendor specifications) . The high and reproducible ee of the (S)-enantiomer minimizes the risk of stereochemical contamination in downstream applications where chirality dictates biological or catalytic function.
| Evidence Dimension | Enantiomeric Excess (ee) in Commercial Synthesis |
|---|---|
| Target Compound Data | >98% ee |
| Comparator Or Baseline | Racemic mixture (CAS 624-24-8): 0% ee; (R)-enantiomer (CAS 775551-50-3): 95–98% ee |
| Quantified Difference | Target compound achieves at least a 3% absolute increase in enantiopurity compared to the (R)-enantiomer, and is infinitely more enantiopure than the racemate. |
| Conditions | Catalytic asymmetric hydrogenation of β‑keto esters, commercial pharmaceutical-grade synthesis. |
Why This Matters
Higher enantiomeric excess ensures stereochemical fidelity in asymmetric syntheses, reducing the need for costly downstream chiral purification and mitigating the risk of off-target biological effects.
